molecular formula C11H16F3NO4 B6217959 rac-(1R,2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclobutane-1-carboxylic acid CAS No. 2763583-90-8

rac-(1R,2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclobutane-1-carboxylic acid

Cat. No. B6217959
CAS RN: 2763583-90-8
M. Wt: 283.2
InChI Key:
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Description

Rac-(1R,2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H16F3NO4 and its molecular weight is 283.2. The purity is usually 95.
BenchChem offers high-quality rac-(1R,2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-(1R,2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclobutane-1-carboxylic acid involves the protection of the amine group, followed by the formation of the cyclobutane ring and subsequent introduction of the trifluoromethyl and carboxylic acid groups.", "Starting Materials": [ "tert-butyl carbamate", "trifluoroacetic acid", "ethyl diazoacetate", "cyclobutene", "sodium hydride", "diethyl ether", "methanol", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "tert-butyl carbamate is reacted with trifluoroacetic acid to form the corresponding trifluoroacetamide", "the trifluoroacetamide is then treated with ethyl diazoacetate and cyclobutene in the presence of a catalyst to form the cyclobutane ring", "the resulting cyclobutane compound is then deprotected using hydrochloric acid to remove the tert-butyl group", "the resulting amine is then protected with tert-butoxycarbonyl (BOC) group using BOC anhydride and diethyl ether", "the BOC-protected amine is then reacted with sodium hydride and trifluoromethyl iodide to introduce the trifluoromethyl group", "finally, the BOC group is removed using methanol and hydrochloric acid to yield rac-(1R,2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclobutane-1-carboxylic acid" ] }

CAS RN

2763583-90-8

Molecular Formula

C11H16F3NO4

Molecular Weight

283.2

Purity

95

Origin of Product

United States

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